1-Methylcyclohexane-1,2-diol

Description

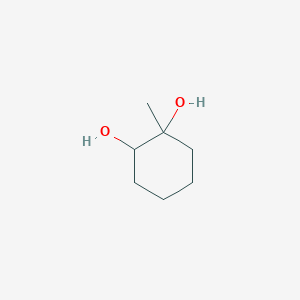

Structure

3D Structure

Properties

CAS No. |

19534-08-8 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

(1R,2R)-1-methylcyclohexane-1,2-diol |

InChI |

InChI=1S/C7H14O2/c1-7(9)5-3-2-4-6(7)8/h6,8-9H,2-5H2,1H3/t6-,7-/m1/s1 |

InChI Key |

IOZFUGDROBQPNP-RNFRBKRXSA-N |

SMILES |

CC1(CCCCC1O)O |

Isomeric SMILES |

C[C@]1(CCCC[C@H]1O)O |

Canonical SMILES |

CC1(CCCCC1O)O |

Other CAS No. |

52718-65-7 6296-84-0 |

Synonyms |

rel-2-Methyl-1α*,2β*-cyclohexanediol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Methylcyclohexane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Methylcyclohexane-1,2-diol. The information is compiled to serve as a valuable resource for professionals in research, chemical synthesis, and drug development, offering a structured presentation of data, relevant experimental protocols, and visualizations to facilitate understanding and application.

Core Physical and Chemical Properties

This compound, with the molecular formula C₇H₁₄O₂, is a vicinal diol derivative of methylcyclohexane. It exists as two main stereoisomers: cis-1-Methylcyclohexane-1,2-diol and trans-1-Methylcyclohexane-1,2-diol, which can be further resolved into enantiomers. The physical properties of these isomers can vary.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that while some data is readily available, specific experimental values for certain properties, such as the melting point of the individual isomers, are not widely reported in publicly available literature. In such cases, data for the closely related parent compound, cyclohexane-1,2-diol, is provided for comparative purposes.

| Property | Value | Notes and Citations |

| Molecular Formula | C₇H₁₄O₂ | [1][2][3] |

| Molecular Weight | 130.18 g/mol | [1][4][5] |

| Boiling Point | 226.9 °C at 760 mmHg | [3] |

| Density | 1.095 g/cm³ | [3] |

| Flash Point | 104.5 °C | [3] |

| Melting Point | Not available | "N/A" reported in several sources[3]. For comparison, cis-1,2-cyclohexanediol (B155557) has a melting point of 98-102 °C and the trans-isomer melts at 101-104 °C[6]. |

| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol (B145695) and methanol. | Based on the general properties of diols[7][8]. Quantitative data for this compound is not readily available. |

| Vapor Pressure | 0.0157 mmHg at 25 °C | [1] |

| Refractive Index | 1.508 | [3] |

Experimental Protocols

Synthesis of cis-1-Methylcyclohexane-1,2-diol via Dihydroxylation

A common and effective method for the synthesis of cis-1,2-diols is the dihydroxylation of an alkene.[9] This can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). The following is a representative protocol adapted from the synthesis of cis-1,2-cyclohexanediol, which can be applied to 1-methylcyclohexene.

Materials:

-

1-methylcyclohexene

-

Osmium tetroxide (OsO₄) or Potassium permanganate (KMnO₄)

-

N-methylmorpholine N-oxide (NMO) or a cold, dilute, basic solution for KMnO₄

-

A suitable solvent (e.g., a mixture of acetone (B3395972) and water)

-

Sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃) for workup

-

Standard laboratory glassware for organic synthesis

Procedure (using OsO₄):

-

In a round-bottom flask, dissolve 1-methylcyclohexene in a suitable solvent mixture, such as acetone and water.

-

Add a catalytic amount of osmium tetroxide and a stoichiometric amount of a co-oxidant like N-methylmorpholine N-oxide (NMO).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a reducing agent like sodium bisulfite or sodium sulfite to reduce the osmate ester intermediate.

-

The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude cis-1-methylcyclohexane-1,2-diol.

-

The product can be further purified by recrystallization or column chromatography.

Caution: Osmium tetroxide is highly toxic and volatile and should be handled with extreme care in a well-ventilated fume hood.

Caption: Synthetic workflow for cis-dihydroxylation of 1-methylcyclohexene.

Spectroscopic Data

Detailed experimental spectra (¹H NMR, ¹³C NMR, IR) for this compound are not widely available in public databases. However, based on the molecular structure and data from related compounds, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons, the protons on the carbon atoms bearing the hydroxyl groups, and the remaining methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical shift of the methyl group would likely be in the range of 1.0-1.5 ppm. The protons attached to the carbons with the hydroxyl groups (C1-H and C2-H, if present) would appear further downfield, likely in the 3.0-4.0 ppm region, due to the deshielding effect of the oxygen atoms. The hydroxyl protons themselves would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule, unless there is symmetry leading to equivalent carbons. The carbon atoms bonded to the hydroxyl groups (C1 and C2) would have the largest chemical shifts, typically in the 60-80 ppm range. The methyl carbon would appear at a higher field, likely between 15-25 ppm. The remaining four methylene carbons of the cyclohexane ring would have signals in the 20-40 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. The broadness is due to hydrogen bonding.

-

C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring and the methyl group, typically appearing in the 2850-3000 cm⁻¹ region.

-

A C-O stretching vibration band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

A mass spectrum for trans-1-methylcyclohexane-1,2-diol is available. The spectrum would show the molecular ion peak (M⁺) at m/z = 130, corresponding to the molecular weight of the compound. Common fragmentation patterns for cyclic alcohols and diols would also be observed, such as the loss of a water molecule (M-18), a methyl group (M-15), or other ring fragments. A GC-MS spectrum is also available for (1S,2S)-1-methylcyclohexane-1,2-diol, which would provide similar fragmentation information.[10]

References

- 1. This compound|lookchem [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Cas 6296-84-0,this compound | lookchem [lookchem.com]

- 4. trans-1-Methyl-1,2-cyclohexanediol | C7H14O2 | CID 10964540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1,2-cyclohexanediol | C7H14O2 | CID 140540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trans-Cyclohexane-1,2-diol-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 7. CAS 19534-08-8: (1R,2R)-1-methylcyclohexane-1,2-diol [cymitquimica.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. brainly.com [brainly.com]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Stereoisomers of 1-Methylcyclohexane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 1-methylcyclohexane-1,2-diol, a chiral building block of significant interest in organic synthesis and drug development. The distinct three-dimensional arrangements of its functional groups offer unique opportunities for the stereocontrolled synthesis of complex molecules. This document details the synthesis, characterization, and key properties of the four stereoisomers of this compound.

Introduction to the Stereoisomers

This compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane (B81311) ring. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. These are the cis-isomers, where the hydroxyl groups are on the same face of the ring, and the trans-isomers, where they are on opposite faces.

The four stereoisomers are:

-

(1R,2S)-1-methylcyclohexane-1,2-diol and (1S,2R)-1-methylcyclohexane-1,2-diol (cis enantiomeric pair)

-

(1R,2R)-1-methylcyclohexane-1,2-diol and (1S,2S)-1-methylcyclohexane-1,2-diol (trans enantiomeric pair)

The stereochemistry of these diols is crucial in asymmetric synthesis, where they can be used as chiral auxiliaries or as starting materials for the synthesis of enantiomerically pure target molecules. The rigid cyclohexane framework provides a well-defined spatial arrangement of the hydroxyl groups, which can direct the stereochemical outcome of subsequent reactions.

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound from the prochiral alkene 1-methylcyclohexene requires stereoselective reactions. The two primary strategies involve syn-dihydroxylation to produce cis-diols and a two-step epoxidation-hydrolysis sequence for the synthesis of trans-diols.

Synthesis of cis-1-Methylcyclohexane-1,2-diol Enantiomers

The syn-dihydroxylation of 1-methylcyclohexene, where two hydroxyl groups are added to the same face of the double bond, yields the cis-diols. The Sharpless asymmetric dihydroxylation is a powerful method for achieving this transformation with high enantioselectivity.[1][2][3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, provide access to each enantiomer of the cis-diol.[1]

-

AD-mix-β (containing the (DHQD)₂PHAL ligand) directs the dihydroxylation to the β-face of the alkene, yielding the (1R,2S)-1-methylcyclohexane-1,2-diol .

-

AD-mix-α (containing the (DHQ)₂PHAL ligand) directs the dihydroxylation to the α-face, resulting in the (1S,2R)-1-methylcyclohexane-1,2-diol .

A general experimental workflow for this process is outlined below.

Synthesis of trans-1-Methylcyclohexane-1,2-diol Enantiomers

The synthesis of trans-diols is achieved through an anti-dihydroxylation process. This typically involves a two-step sequence: epoxidation of 1-methylcyclohexene followed by acid-catalyzed ring-opening of the resulting epoxide.[4][5]

-

Epoxidation: 1-methylcyclohexene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form 1-methyl-1,2-epoxycyclohexane.[6][7] This epoxidation is generally stereospecific, with the oxygen atom adding to one face of the double bond. For 1-methylcyclohexene, this results in a racemic mixture of the syn-epoxide.[4]

-

Hydrolysis: The epoxide is then subjected to acid-catalyzed hydrolysis. The mechanism involves protonation of the epoxide oxygen, followed by nucleophilic attack of water on one of the epoxide carbons. This attack occurs from the face opposite to the epoxide ring, leading to an overall anti-addition of the two hydroxyl groups and the formation of the trans-diol as a racemic mixture.

The separation of the resulting enantiomers can be achieved through chiral resolution techniques, such as the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.[8][9][10]

The logical relationship for the synthesis of trans-diols is depicted in the following diagram.

Quantitative Data

While specific yields and enantiomeric excess are highly dependent on the exact reaction conditions and the purity of the starting materials, the following table summarizes general expectations based on the described synthetic methods.

| Stereoisomer | Synthesis Method | Expected Diastereomeric Ratio (cis:trans) | Expected Enantiomeric Excess (ee) |

| (1R,2S)- and (1S,2R)- | Sharpless Asymmetric Dihydroxylation | >95:5 | >90% |

| (1R,2R)- and (1S,2S)- | Epoxidation followed by Hydrolysis | <5:95 | Racemic (before resolution) |

Note: The diastereomeric and enantiomeric ratios are estimates and can vary.

Experimental Protocols

General Procedure for Sharpless Asymmetric Dihydroxylation of 1-Methylcyclohexene

Materials:

-

1-Methylcyclohexene

-

AD-mix-α or AD-mix-β

-

tert-Butanol (t-BuOH)

-

Water

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a stirred solution of AD-mix (1.4 g per mmol of alkene) in a 1:1 mixture of t-BuOH and water (5 mL each per mmol of alkene) at room temperature is added 1-methylcyclohexene (1 mmol).

-

The reaction mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of sodium sulfite (1.5 g per mmol of alkene) and stirred for an additional hour.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired enantiomerically enriched cis-diol.

General Procedure for Epoxidation of 1-Methylcyclohexene with m-CPBA

Materials:

-

1-Methylcyclohexene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

1-Methylcyclohexene (1 equivalent) is dissolved in dichloromethane in a round-bottom flask.

-

The solution is cooled to 0 °C in an ice bath.

-

m-CPBA (1.1 equivalents) is added portion-wise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.

General Procedure for Acid-Catalyzed Hydrolysis of 1-Methyl-1,2-epoxycyclohexane

Materials:

-

1-Methyl-1,2-epoxycyclohexane

-

Water

-

Sulfuric acid (H₂SO₄), dilute

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

The crude epoxide is dissolved in a mixture of acetone and water.

-

A catalytic amount of dilute sulfuric acid is added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is neutralized with sodium bicarbonate.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the racemic trans-diol.

Conclusion

The stereoisomers of this compound are valuable chiral building blocks in organic synthesis. Their preparation relies on well-established stereoselective reactions, allowing for access to each of the four stereoisomers. The cis-diols are efficiently synthesized with high enantioselectivity using the Sharpless asymmetric dihydroxylation, while the trans-diols are obtained via a two-step epoxidation and hydrolysis sequence, followed by chiral resolution. The choice of the appropriate synthetic route and reaction conditions is paramount to achieving the desired stereochemical outcome, which is often critical for the biological activity of the final target molecules in drug discovery and development.

References

- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. The reaction of 1-methylcyclohexene with mCPBA yields product X. Upon tre.. [askfilo.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. rsc.org [rsc.org]

- 9. datapdf.com [datapdf.com]

- 10. researchgate.net [researchgate.net]

Synthesis of cis-1-Methylcyclohexane-1,2-diol from 1-Methylcyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cis-1-methylcyclohexane-1,2-diol from 1-methylcyclohexene. The primary focus is on two effective methods for syn-dihydroxylation: oxidation with cold, alkaline potassium permanganate (B83412) (KMnO₄) and catalytic osmylation using osmium tetroxide (OsO₄) with a co-oxidant. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and presents key quantitative data, including typical yields and spectroscopic characterization of the product. The information is intended to equip researchers in organic synthesis and drug development with the necessary knowledge to successfully perform and understand this important transformation.

Introduction

Vicinal diols, or 1,2-diols, are crucial structural motifs in a vast array of natural products and pharmaceutical agents. The stereoselective synthesis of these compounds is of paramount importance in medicinal chemistry and drug development. The synthesis of cis-1-methylcyclohexane-1,2-diol from the readily available starting material 1-methylcyclohexene is a classic example of a stereospecific syn-dihydroxylation reaction. This transformation introduces two hydroxyl groups onto the same face of the cyclohexane (B81311) ring.

This guide will explore the two most common and reliable methods for achieving this synthesis: the use of potassium permanganate under controlled conditions and the more selective, albeit more hazardous, osmium tetroxide-catalyzed dihydroxylation. Both methods proceed through a cyclic intermediate, ensuring the desired cis stereochemistry of the final product.[1][2]

Reaction Mechanisms

The stereochemical outcome of the synthesis of cis-1-methylcyclohexane-1,2-diol is dictated by the concerted nature of the dihydroxylation reaction, which proceeds via a syn-addition of the two hydroxyl groups across the double bond of 1-methylcyclohexene.

Dihydroxylation using Potassium Permanganate (KMnO₄)

Under cold and alkaline or neutral conditions, potassium permanganate reacts with 1-methylcyclohexene to form a cyclic manganate (B1198562) ester intermediate.[3][4] This intermediate is then hydrolyzed to yield the cis-diol and manganese dioxide (MnO₂), a brown precipitate.[3] It is crucial to maintain low temperatures and a basic pH to prevent over-oxidation and cleavage of the carbon-carbon bond.[2]

Dihydroxylation using Osmium Tetroxide (OsO₄)

Osmium tetroxide is a highly effective and selective reagent for syn-dihydroxylation.[5] It reacts with 1-methylcyclohexene in a similar fashion to KMnO₄, forming a cyclic osmate ester.[2] Due to the high cost and toxicity of OsO₄, it is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO).[5][6] The co-oxidant regenerates the OsO₄ from the reduced osmium species formed after hydrolysis of the osmate ester, allowing the catalytic cycle to continue.[5]

Data Presentation

Reactant and Product Properties

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 1-Methylcyclohexene |  | C₇H₁₂ | 96.17 | 591-49-1 |

| cis-1-Methylcyclohexane-1,2-diol |  | C₇H₁₄O₂ | 130.18 | 52718-65-7[7] |

Reaction Conditions and Yields

| Method | Reagents | Solvent(s) | Temperature (°C) | Typical Yield (%) | Reference |

| Potassium Permanganate | KMnO₄, NaOH | Water, Acetone (B3395972) | 0-5 | 30-40 (for cyclohexene) | [6] |

| Catalytic Osmium Tetroxide | OsO₄ (cat.), NMO | Water, Acetone, t-Butanol | Room Temp. | ~90 (for cyclohexene) | [6] |

Note: Yields are reported for the analogous reaction with cyclohexene (B86901) and serve as a reliable estimate for the synthesis with 1-methylcyclohexene.

Spectroscopic Data for Product Characterization

The following data for the closely related cis-1,2-cyclohexanediol (B155557) can be used as a reference for the characterization of cis-1-methylcyclohexane-1,2-diol. The presence of the methyl group in the target molecule will cause slight variations in the chemical shifts.

| Spectroscopy | Expected Observations for cis-1-Methylcyclohexane-1,2-diol (based on cis-1,2-cyclohexanediol) |

| ¹H NMR | - Broad singlet for the hydroxyl protons (OH). - Multiplets for the cyclohexane ring protons. - A singlet for the methyl (CH₃) protons. |

| ¹³C NMR | - A peak for the quaternary carbon attached to the methyl and hydroxyl groups. - A peak for the carbon attached to the second hydroxyl group. - Peaks for the remaining cyclohexane ring carbons. - A peak for the methyl carbon. |

| IR (Infrared) | - A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. - C-H stretching absorptions just below 3000 cm⁻¹. - C-O stretching absorptions in the region of 1000-1200 cm⁻¹. |

Experimental Protocols

Safety Precaution: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. Osmium tetroxide is highly toxic and volatile; handle with extreme caution.

Method A: Dihydroxylation with Potassium Permanganate

This protocol is adapted from the known procedure for the oxidation of 1-methylcyclohexene.[3]

Materials:

-

1-Methylcyclohexene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Acetone

-

Distilled water

-

Ice

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclohexene in a 1:1 mixture of acetone and water.

-

Cool the flask in an ice bath to 0-5 °C.

-

In a separate beaker, prepare a cold solution of potassium permanganate and sodium hydroxide in distilled water.

-

Slowly add the cold KMnO₄ solution to the stirred 1-methylcyclohexene solution over a period of 30-45 minutes, maintaining the temperature between 0-5 °C. The purple color of the permanganate will disappear and a brown precipitate of MnO₂ will form.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

-

To quench the reaction and dissolve the MnO₂ precipitate, add solid sodium bisulfite in small portions until the solution becomes colorless.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude cis-1-methylcyclohexane-1,2-diol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Method B: Catalytic Dihydroxylation with Osmium Tetroxide and NMO

This protocol is adapted from the reliable procedure for the catalytic osmylation of cyclohexene.[6][8]

Materials:

-

1-Methylcyclohexene

-

N-methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol)

-

Acetone

-

Water

-

Sodium hydrosulfite (Na₂S₂O₄) or Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1-methylcyclohexene and NMO in a mixture of acetone and water.

-

To this stirred solution, add a catalytic amount of the osmium tetroxide solution dropwise. The reaction mixture will turn dark.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium hydrosulfite or sodium sulfite. Stir until the dark color dissipates.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford pure cis-1-methylcyclohexane-1,2-diol.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Reaction pathways for the synthesis of cis-1-Methylcyclohexane-1,2-diol.

Experimental Workflows

Caption: General experimental workflow for dihydroxylation.

Conclusion

The synthesis of cis-1-methylcyclohexane-1,2-diol from 1-methylcyclohexene can be reliably achieved through syn-dihydroxylation using either cold, alkaline potassium permanganate or catalytic osmium tetroxide with a co-oxidant. While the potassium permanganate method is less expensive, the osmium tetroxide-based procedure generally provides higher yields and greater selectivity. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of vicinal diols for applications in research and drug development. Careful adherence to the experimental procedures and safety precautions outlined is essential for the successful and safe execution of these synthetic transformations.

References

- 1. brainly.com [brainly.com]

- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-Methylcyclohexane-cis-1,2-diol [webbook.nist.gov]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

Synthesis of trans-1-Methylcyclohexane-1,2-diol: A Mechanistic Overview

This technical guide provides a detailed examination of the synthetic pathways leading to trans-1-Methylcyclohexane-1,2-diol, with a focus on the underlying reaction mechanisms. The content is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

trans-1-Methylcyclohexane-1,2-diol is a vicinal diol with a specific stereochemical arrangement where the two hydroxyl groups are on opposite sides of the cyclohexane (B81311) ring. This stereochemistry is a direct consequence of the reaction mechanism employed in its synthesis. The most common and efficient method for preparing this compound involves a two-step process: the epoxidation of 1-methylcyclohexene followed by the ring-opening of the resulting epoxide.

Core Synthesis Pathway: Epoxidation and Ring-Opening

The synthesis proceeds via two key transformations:

-

Epoxidation of 1-Methylcyclohexene: The initial step involves the formation of an epoxide ring on the double bond of 1-methylcyclohexene. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

-

Ring-Opening of the Epoxide: The formed epoxide, 1-methylcyclohexene oxide, is then subjected to a ring-opening reaction to yield the diol. This can be achieved under either acidic or basic conditions, with both methods yielding the desired trans product through distinct mechanistic pathways.

Experimental Protocols and Mechanistic Details

Step 1: Epoxidation of 1-Methylcyclohexene

Reaction:

1-Methylcyclohexene reacts with a peroxy acid (RCO₃H) to form 1-methylcyclohexene oxide.

Mechanism:

The epoxidation reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond of the alkene. The reaction proceeds through a "butterfly" transition state. The alkene attacks the electrophilic oxygen of the peroxy acid, while the double bond is broken, and new C-O bonds are formed simultaneously. This concerted mechanism ensures that the stereochemistry of the alkene is retained in the epoxide, although in the case of the achiral 1-methylcyclohexene, this is less critical than for other alkenes.

Typical Experimental Protocol:

-

Reagents: 1-methylcyclohexene, meta-chloroperoxybenzoic acid (m-CPBA) (or other peroxy acids like peracetic acid).

-

Solvent: A non-polar, aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) is typically used.

-

Temperature: The reaction is often run at room temperature or slightly below (0 °C to 25 °C).

-

Procedure: The peroxy acid is added portion-wise to a solution of the alkene in the chosen solvent. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to remove the carboxylic acid byproduct. This typically involves washing with a basic solution (e.g., sodium bicarbonate) followed by an aqueous workup. The crude product is then purified, usually by column chromatography.

Step 2: Ring-Opening of 1-Methylcyclohexene Oxide

The crucial step that dictates the trans stereochemistry is the ring-opening of the epoxide. This occurs via an Sₙ2-type mechanism, which involves a backside attack by the nucleophile.

Reaction:

1-Methylcyclohexene oxide is treated with an acid catalyst (e.g., H₂SO₄) in the presence of water.

Mechanism:

-

Protonation of the Epoxide: The oxygen atom of the epoxide is protonated by the acid catalyst, forming a good leaving group (a hydroxyl group) and activating the epoxide ring towards nucleophilic attack.

-

Nucleophilic Attack: A water molecule, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the protonated epoxide. Due to the Sₙ2 nature of the attack, the water molecule approaches from the side opposite to the C-O bond (backside attack). This results in an inversion of stereochemistry at the site of attack. The attack preferentially occurs at the more substituted carbon (the tertiary carbon) because it can better stabilize the partial positive charge that develops in the transition state.

-

Deprotonation: The resulting protonated diol is deprotonated by a water molecule or the conjugate base of the acid to yield the final trans-1-methylcyclohexane-1,2-diol.

Reaction:

1-Methylcyclohexene oxide is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), in water.

Mechanism:

-

Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, directly attacks one of the carbon atoms of the epoxide ring. In this case, the attack occurs at the less sterically hindered carbon atom (the secondary carbon) due to the absence of a carbocation-like intermediate. The attack follows an Sₙ2 pathway, with the hydroxide ion approaching from the backside.

-

Protonation: The resulting alkoxide intermediate is then protonated by a water molecule in the reaction mixture to give the final trans-1-methylcyclohexane-1,2-diol.

Stereochemical Outcome:

In both acid- and base-catalyzed ring-opening, the Sₙ2 mechanism dictates that the incoming nucleophile (water or hydroxide) attacks from the opposite face of the epoxide ring. This backside attack leads to an inversion of configuration at the carbon atom being attacked, resulting in the formation of the trans-diol.

Quantitative Data Summary

| Reaction Step | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Epoxidation | 1-Methylcyclohexene, m-CPBA | Dichloromethane | 0 - 25 | 85 - 95 | |

| Acid-Catalyzed Ring-Opening | 1-Methylcyclohexene oxide, H₂SO₄ (cat.), H₂O | Water/Acetone | 25 | > 90 | |

| Base-Catalyzed Ring-Opening | 1-Methylcyclohexene oxide, NaOH, H₂O | Water/THF | 50 - 70 | > 90 |

Visualizations

Reaction Pathway Diagrams

Caption: Overall synthesis pathway for trans-1-Methylcyclohexane-1,2-diol.

Caption: Mechanism of acid-catalyzed epoxide ring-opening.

Caption: Mechanism of base-catalyzed epoxide ring-opening.

Conclusion

The synthesis of trans-1-Methylcyclohexane-1,2-diol is a classic example of stereocontrolled synthesis in organic chemistry. The two-step sequence of epoxidation followed by Sₙ2-mediated ring-opening provides a reliable and high-yielding route to the desired trans-diol. Understanding the mechanistic details of both acid- and base-catalyzed ring-opening is crucial for predicting and controlling the stereochemical outcome of reactions involving epoxides. The choice between acidic and basic conditions may be influenced by the presence of other functional groups in the substrate that might be sensitive to one set of conditions over the other.

References

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson. Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

An In-depth Technical Guide to the Stereoisomers of 1-Methylcyclohexane-1,2-diol

This technical guide provides a comprehensive overview of the stereoisomers of 1-methylcyclohexane-1,2-diol, tailored for researchers, scientists, and professionals in drug development. This document details the IUPAC nomenclature, physical and chemical properties, and established synthesis protocols for these compounds.

Introduction to Stereoisomerism in this compound

This compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane (B81311) ring. This structural feature gives rise to a total of four stereoisomers. These isomers can be categorized into two pairs of enantiomers. The relative orientation of the hydroxyl groups (on the same side or opposite sides of the ring) defines them as cis or trans diastereomers. Understanding the distinct spatial arrangement of these isomers is crucial as it significantly influences their physical, chemical, and biological properties, a key consideration in medicinal chemistry and drug design.

IUPAC Nomenclature and Stereochemical Relationships

The four stereoisomers of this compound are designated using both cis/trans and (R/S) nomenclature. The relationship between these isomers is illustrated in the diagram below. The cis isomers have the hydroxyl groups on the same face of the cyclohexane ring, while the trans isomers have them on opposite faces. Each of these diastereomers exists as a pair of non-superimposable mirror images known as enantiomers.

Data Presentation: Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of the this compound isomers. It is important to note that experimentally determined data for each individual stereoisomer is not always available in the literature; in such cases, data for the general cis or trans isomer is provided.

Table 1: IUPAC Names and CAS Numbers

| IUPAC Name | Common Name | CAS Number |

| (cis)-(1S,2S)-1-methylcyclohexane-1,2-diol | cis-isomer | 52718-65-7 |

| (cis)-(1R,2R)-1-methylcyclohexane-1,2-diol | cis-isomer | 52718-65-7 |

| (trans)-(1S,2R)-1-methylcyclohexane-1,2-diol | trans-isomer | 19534-08-8 |

| (trans)-(1R,2S)-1-methylcyclohexane-1,2-diol | trans-isomer | 19534-08-8 |

Table 2: Physical Properties

| Property | cis-1-Methylcyclohexane-1,2-diol | trans-1-Methylcyclohexane-1,2-diol |

| Molecular Formula | C₇H₁₄O₂ | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol [1] | 130.18 g/mol [2] |

| Boiling Point | 226.9 °C at 760 mmHg[3][4] | 226.9 °C at 760 mmHg[3][4] |

| Density | 1.095 g/cm³[3][4] | 1.095 g/cm³[3][4] |

| Flash Point | 104.5 °C[3][4] | 104.5 °C[3][4] |

| Refractive Index | 1.508[4] | 1.508[5] |

Experimental Protocols: Synthesis of Isomers

The synthesis of this compound isomers typically starts from 1-methylcyclohexene. The stereochemical outcome of the reaction is dictated by the choice of reagents and reaction conditions.

Synthesis of cis-1-Methylcyclohexane-1,2-diol (Syn-dihydroxylation)

The cis-diol is prepared through the syn-dihydroxylation of 1-methylcyclohexene. A common and effective method involves the use of potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions.[6]

Methodology:

-

Reaction Setup: A solution of 1-methylcyclohexene in a suitable solvent (e.g., acetone (B3395972) or a mixture of t-butanol and water) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.

-

Reagent Addition: A cold, aqueous solution of potassium permanganate is added dropwise to the stirred alkene solution. The reaction progress is monitored by the color change from purple (MnO₄⁻) to brown (MnO₂ precipitate).

-

Quenching and Workup: Once the reaction is complete, the mixture is warmed to room temperature. The manganese dioxide precipitate is removed by filtration. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cis-1-methylcyclohexane-1,2-diol. Further purification can be achieved by recrystallization or column chromatography.

Synthesis of trans-1-Methylcyclohexane-1,2-diol (Anti-dihydroxylation)

The synthesis of the trans-diol is achieved via a two-step process involving the epoxidation of 1-methylcyclohexene followed by acid-catalyzed hydrolysis of the resulting epoxide.

Methodology:

-

Epoxidation: 1-methylcyclohexene is reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (B109758) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Epoxide Isolation (Optional): Upon completion, the reaction mixture is washed with a sodium bicarbonate solution to remove the acidic byproduct. The organic layer is dried and the solvent evaporated to yield the crude 1-methyl-1,2-epoxycyclohexane.

-

Hydrolysis: The crude epoxide is then dissolved in a mixture of an organic solvent (e.g., acetone or THF) and water, and a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid) is added. The mixture is stirred at room temperature until the epoxide is consumed (monitored by TLC).

-

Workup and Purification: The reaction is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude trans-1-methylcyclohexane-1,2-diol can be purified by column chromatography or recrystallization.

Mandatory Visualization: Synthetic Pathways

The following diagram illustrates the synthetic workflows for obtaining the cis and trans isomers of this compound from 1-methylcyclohexene.

References

- 1. 1-Methylcyclohexane-cis-1,2-diol [webbook.nist.gov]

- 2. trans-1-Methyl-1,2-cyclohexanediol | C7H14O2 | CID 10964540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Cas 6296-84-0,this compound | lookchem [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. brainly.com [brainly.com]

An In-depth Technical Guide to cis-1-Methylcyclohexane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 52718-65-7[1][2][3]

This technical guide provides a comprehensive overview of cis-1-Methylcyclohexane-1,2-diol, a versatile chiral building block with potential applications in organic synthesis and pharmaceutical research. This document details its chemical properties, a robust experimental protocol for its synthesis, and a summary of its known characteristics.

Chemical and Physical Properties

cis-1-Methylcyclohexane-1,2-diol is a vicinal diol characterized by a cyclohexane (B81311) backbone with a methyl group and two hydroxyl groups situated on the same side of the ring. This stereochemistry is crucial for its application in stereoselective synthesis. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 52718-65-7 | [1][2][3] |

| Molecular Formula | C₇H₁₄O₂ | [2][3] |

| Molecular Weight | 130.18 g/mol | [2][3] |

| Boiling Point | 226.9 °C at 760 mmHg (Predicted) | [4][5] |

| Density | 1.095 g/cm³ (Predicted) | [4][5] |

| Flash Point | 104.5 °C (Predicted) | [4][5] |

| LogP | 0.67230 (Predicted) | [4] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

Experimental Protocol: Synthesis of cis-1-Methylcyclohexane-1,2-diol

The synthesis of cis-1-Methylcyclohexane-1,2-diol is most commonly achieved through the cis-dihydroxylation of 1-methylcyclohexene. This can be accomplished using various oxidizing agents, with potassium permanganate (B83412) and osmium tetroxide being the most prevalent. The following protocol is adapted from established methods for the cis-dihydroxylation of alkenes.

Reaction Scheme:

Caption: Synthesis of cis-1-Methylcyclohexane-1,2-diol.

Materials:

-

1-Methylcyclohexene

-

Potassium permanganate (KMnO₄) or Osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Ethanol (B145695) or Acetone (B3395972)/Water mixture

-

Sodium bisulfite (NaHSO₃) (for quenching)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Dichloromethane (B109758) or Ethyl acetate

-

Silica (B1680970) gel for column chromatography

Procedure using Potassium Permanganate (Baeyer's Test):

-

Dissolve 1-methylcyclohexene in a suitable solvent such as ethanol or an acetone/water mixture in a flask.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Prepare a cold, dilute aqueous solution of potassium permanganate with a small amount of sodium hydroxide.

-

Add the potassium permanganate solution dropwise to the stirred solution of 1-methylcyclohexene. The purple color of the permanganate should disappear as it reacts.

-

Continue the addition until a faint, persistent pink color is observed, indicating the completion of the reaction.

-

A brown precipitate of manganese dioxide (MnO₂) will form.

-

Quench the reaction by adding a small amount of sodium bisulfite to consume any excess potassium permanganate.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Extract the aqueous filtrate with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure cis-1-Methylcyclohexane-1,2-diol.

Procedure using Osmium Tetroxide (Catalytic):

Caution: Osmium tetroxide is highly toxic and volatile. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolve 1-methylcyclohexene in a mixture of a suitable solvent (e.g., acetone or tert-butanol) and water.

-

Add a stoichiometric amount of N-methylmorpholine N-oxide (NMO) as the co-oxidant.

-

Add a catalytic amount of osmium tetroxide (typically 1-2 mol%).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

-

Extract the mixture with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Biological Activity

While specific signaling pathways involving cis-1-Methylcyclohexane-1,2-diol are not extensively documented in publicly available literature, substituted cyclohexanediol and cyclohexane-1,3-dione derivatives have been investigated for a range of biological activities. For instance, some cyclohexane-1,3-dione ligands and their metal complexes have demonstrated antibacterial activity.[7][8] Additionally, various natural and synthetic compounds containing functionalized cyclopentane (B165970) or cyclohexane rings, derived from cyclohexane precursors, exhibit a wide spectrum of biological actions, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The chiral nature of cis-1-Methylcyclohexane-1,2-diol makes it a valuable intermediate in the synthesis of complex, biologically active molecules where specific stereochemistry is crucial for therapeutic efficacy.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of cis-1-Methylcyclohexane-1,2-diol is depicted below.

Caption: General experimental workflow.

References

- 1. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]

- 2. 1-Methylcyclohexane-cis-1,2-diol [webbook.nist.gov]

- 3. 1-Methylcyclohexane-cis-1,2-diol [webbook.nist.gov]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Structural Modifications and Biological Activities of Natural α- and β-Cembrenediol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-1-Methylcyclohexane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1-Methylcyclohexane-1,2-diol is a vicinal diol derivative of cyclohexane. Its stereochemistry and the presence of hydroxyl groups make it a subject of interest in synthetic organic chemistry and potentially in biological applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities of structurally related compounds, offering a valuable resource for researchers in drug development and chemical synthesis.

Chemical Identification and Properties

There is some ambiguity in the literature regarding the Chemical Abstracts Service (CAS) number for trans-1-Methylcyclohexane-1,2-diol, with different numbers potentially corresponding to specific stereoisomers or mixtures. The most commonly cited CAS number for the trans isomer is 19534-08-8 .[1] Another CAS number, 52718-65-7 , is associated with the cis-isomer by the NIST WebBook but is linked to the trans-(1S,2R) stereoisomer in the PubChem database.[2] For the purpose of this guide, 19534-08-8 will be used for the general trans isomer.

The key chemical and physical properties of trans-1-Methylcyclohexane-1,2-diol are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H14O2 | [1][2][3] |

| Molecular Weight | 130.18 g/mol | [2] |

| Boiling Point | 226.9 °C at 760 mmHg | [3] |

| Density | 1.095 g/cm³ | [3] |

| Flash Point | 104.5 °C | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| LogP | 0.67230 | [3] |

Synthesis of trans-1-Methylcyclohexane-1,2-diol

The most common and well-documented method for the synthesis of trans-1-Methylcyclohexane-1,2-diol is a two-step process starting from 1-methylcyclohexene. This process involves an initial epoxidation followed by an acid-catalyzed ring-opening of the epoxide.

Experimental Protocols

Step 1: Epoxidation of 1-Methylcyclohexene

This step involves the formation of 1-methylcyclohexene oxide. A common epoxidizing agent for this reaction is meta-chloroperoxybenzoic acid (m-CPBA).

-

Materials:

-

1-methylcyclohexene

-

meta-chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH2Cl2)

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite (B76179) solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the cooled solution with stirring. The slow addition is crucial to prevent the accumulation of by-products that could catalyze the opening of the newly formed epoxide ring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium sulfite to destroy any excess peroxy acid.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methylcyclohexene oxide.

-

Step 2: Acid-Catalyzed Hydrolysis of 1-Methylcyclohexene Oxide

The epoxide ring is then opened under acidic conditions to yield the trans-diol. The acid catalyzes the nucleophilic attack of water on the epoxide.

-

Materials:

-

1-methylcyclohexene oxide (from Step 1)

-

Dilute aqueous acid (e.g., H2SO4 or HCl)

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the crude 1-methylcyclohexene oxide in a suitable solvent.

-

Add the dilute aqueous acid to the solution and stir. The reaction may be gently heated to ensure completion.

-

Monitor the disappearance of the epoxide by TLC.

-

Once the reaction is complete, neutralize the excess acid by washing with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude trans-1-Methylcyclohexane-1,2-diol.

-

The product can be further purified by recrystallization or column chromatography.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for trans-1-Methylcyclohexane-1,2-diol.

Biological Activity and Potential Applications

While there is a lack of direct studies on the biological activity of trans-1-Methylcyclohexane-1,2-diol, significant research has been conducted on its parent compound, trans-cyclohexane-1,2-diol (TCHD) . This research provides a strong basis for predicting the potential biological applications of the methylated derivative.

TCHD has been identified as a transient dilator of the nuclear pore complex (NPC).[4] The NPC is a large protein complex that regulates the transport of molecules between the nucleus and the cytoplasm. By interacting with the hydrophobic core of the NPC, TCHD can disrupt its structure, leading to a reversible increase in the permeability of the nuclear pore.[4] This allows macromolecules larger than 40 kDa, such as plasmid DNA, to enter the cell nucleus via passive diffusion.[4]

This property of TCHD has been shown to enhance the efficiency of non-viral gene delivery methods, including lipid-mediated transfection and electroporation.[4][5] Studies have demonstrated that TCHD can significantly increase gene expression in various cell lines.[4] For instance, in 293T cells, TCHD at concentrations of 0.5-2% dose-dependently increased luciferase gene expression mediated by Lipofectamine and GL67A.[4] It is important to note that higher concentrations (≥1.5%) have been associated with significant cytotoxicity.[4]

Given the structural similarity, it is plausible that trans-1-Methylcyclohexane-1,2-diol may exhibit similar effects on the nuclear pore complex. The addition of the methyl group could influence its lipophilicity and interaction with the NPC, potentially altering its potency and cytotoxicity profile. Further research is warranted to investigate the specific biological activities of trans-1-Methylcyclohexane-1,2-diol and its potential as a tool in gene therapy and drug delivery.

Proposed Mechanism of Action of TCHD

Caption: Proposed mechanism of TCHD-mediated nuclear pore complex dilation.

Conclusion

trans-1-Methylcyclohexane-1,2-diol is a readily synthesizable compound with well-defined chemical and physical properties. While direct biological data is currently limited, the known activity of its parent compound, trans-cyclohexane-1,2-diol, as a nuclear pore complex dilator suggests a promising avenue for future research. This technical guide provides a solid foundation for scientists and researchers interested in exploring the potential of this and related molecules in chemical synthesis and drug development, particularly in the field of gene delivery. Further investigation is necessary to elucidate the specific biological effects of the methyl substitution and to fully realize its potential applications.

References

- 1. 1,2-Cyclohexanediol, 1-methyl-, trans- [webbook.nist.gov]

- 2. trans-1-Methyl-1,2-cyclohexanediol | C7H14O2 | CID 10964540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylcyclohexane-1,2-diol|lookchem [lookchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Post-pulse addition of trans-cyclohexane-1,2-diol improves electrotransfer mediated gene expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methylcyclohexane-1,2-diol: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methylcyclohexane-1,2-diol, a versatile chiral building block with significant applications in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and explores its utility in the creation of complex molecular architectures.

Core Properties of this compound

This compound is a vicinal diol characterized by a cyclohexane (B81311) backbone with a methyl group and two hydroxyl groups on adjacent carbon atoms. Its chirality, arising from the stereocenters at C1 and C2, makes it a valuable precursor in asymmetric synthesis.

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Appearance | Colorless, viscous liquid |

| Boiling Point | 226.9 °C at 760 mmHg[1] |

| Density | 1.095 g/cm³[1] |

| Flash Point | 104.5 °C[1] |

| Solubility | Increased solubility in water compared to non-polar hydrocarbons due to the polar hydroxyl groups.[2] |

| CAS Numbers | A general CAS number for the mixture of isomers is 6296-84-0. Specific stereoisomers have unique CAS numbers, such as 19534-08-8 for the (1R,2R)-enantiomer.[2][3] |

Synthesis of this compound: Experimental Protocols

The primary route to this compound is through the dihydroxylation of 1-methylcyclohexene. The stereochemical outcome of the reaction—yielding either the cis or trans diol—is dependent on the chosen reagents and reaction conditions.

Synthesis of cis-1-Methylcyclohexane-1,2-diol via Syn-Dihydroxylation

The syn-dihydroxylation of 1-methylcyclohexene results in the formation of cis-1-methylcyclohexane-1,2-diol, where both hydroxyl groups are on the same face of the cyclohexane ring. This can be achieved using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄).

Protocol using Potassium Permanganate (Baeyer's Test):

This method utilizes cold, alkaline potassium permanganate to achieve syn-dihydroxylation.

Materials:

-

1-Methylcyclohexene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 5.0 g of 1-methylcyclohexene in 100 mL of a 1:1 mixture of acetone and water.

-

Cool the flask to 0-5 °C in an ice bath.

-

In a separate beaker, prepare a solution of 8.2 g of potassium permanganate and 1.0 g of sodium hydroxide in 150 mL of cold distilled water.

-

Slowly add the cold potassium permanganate solution to the stirred 1-methylcyclohexene solution over 30-45 minutes. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form.[4]

-

Once the addition is complete, continue stirring at 0-5 °C for an additional hour.

-

Quench the reaction by adding a small amount of sodium bisulfite until the purple color is completely gone.

-

Filter the mixture through a pad of Celite to remove the manganese dioxide.

-

Remove the acetone from the filtrate using a rotary evaporator.

-

Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[4]

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.[4]

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude cis-1-methylcyclohexane-1,2-diol.

-

The product can be further purified by recrystallization or column chromatography.

Synthesis of trans-1-Methylcyclohexane-1,2-diol via Anti-Dihydroxylation

The anti-dihydroxylation of 1-methylcyclohexene proceeds through an epoxide intermediate followed by acid-catalyzed ring-opening, yielding trans-1-methylcyclohexane-1,2-diol, where the hydroxyl groups are on opposite faces of the ring.

Protocol using Epoxidation followed by Hydrolysis:

Step 1: Epoxidation of 1-Methylcyclohexene

Materials:

-

1-Methylcyclohexene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask.

-

Add m-CPBA portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain 1-methylcyclohexene oxide.

Step 2: Acid-Catalyzed Hydrolysis of 1-Methylcyclohexene Oxide

Materials:

-

1-Methylcyclohexene oxide

-

Dilute sulfuric acid (H₂SO₄) or perchloric acid (HClO₄)

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the crude 1-methylcyclohexene oxide in a mixture of water and a suitable organic solvent like diethyl ether.

-

Add a catalytic amount of dilute sulfuric acid or perchloric acid.

-

Stir the mixture at room temperature until the epoxide is consumed (monitor by TLC).

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude trans-1-methylcyclohexane-1,2-diol.

-

Purify the product by column chromatography or recrystallization.

Analytical Characterization

The synthesized this compound can be characterized using standard analytical techniques:

-

Infrared (IR) Spectroscopy: IR spectroscopy will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups, and C-H stretching bands around 2850-3000 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Drug Development and Asymmetric Synthesis

The chiral nature of this compound makes it a valuable building block in the synthesis of enantiomerically pure compounds, which is crucial in drug development as different enantiomers of a drug can have vastly different pharmacological effects.

-

Chiral Auxiliary: It can be used as a chiral auxiliary, a stereogenic group that is temporarily incorporated into a prochiral starting material to direct the stereoselective formation of a new stereocenter.

-

Chiral Ligand: As a C₂-symmetric diol, it has the potential to be used as a chiral ligand in metal-catalyzed asymmetric reactions. Chiral diols are known to form effective catalysts for a wide range of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.[6]

-

Intermediate in Pharmaceutical Synthesis: The functionalized cyclohexane ring of this compound serves as a scaffold that can be stereoselectively modified to construct complex molecular architectures found in various pharmaceutical agents.[7]

Signaling Pathways and Experimental Workflows

While direct involvement in specific signaling pathways is not extensively documented, the precursor, 1-methylcyclohexene, is a versatile starting material for synthesizing molecules with potential biological activity. The general workflow for utilizing such chiral building blocks in asymmetric synthesis is depicted below.

Caption: General workflow for the synthesis and application of this compound in asymmetric synthesis.

The synthesis of cis and trans isomers of this compound from 1-methylcyclohexene involves distinct stereochemical pathways.

Caption: Reaction pathways for the synthesis of cis- and trans-1-methylcyclohexane-1,2-diol.

References

- 1. guidechem.com [guidechem.com]

- 2. CAS 19534-08-8: (1R,2R)-1-methylcyclohexane-1,2-diol [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Navigating the Stereochemical Landscape: A Technical Guide to the ¹H NMR Spectrum of 1-Methylcyclohexane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of stereoisomers is a cornerstone of modern drug development and chemical research. 1-Methylcyclohexane-1,2-diol, with its multiple chiral centers, presents a compelling case study for the power of Nuclear Magnetic Resonance (NMR) spectroscopy in differentiating complex three-dimensional structures. This in-depth technical guide provides a framework for understanding and predicting the ¹H NMR spectral features of the cis and trans isomers of this compound, outlines a standard experimental protocol for data acquisition, and visualizes the key structural relationships that govern their distinct spectral signatures.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectra of cis- and trans-1-methylcyclohexane-1,2-diol are expected to exhibit distinct chemical shifts and coupling constants, primarily due to the different spatial orientations of the hydroxyl and methyl groups. These differences influence the electronic environment of the neighboring protons. The following table summarizes the predicted ¹H NMR data based on the analysis of related cyclohexane (B81311) derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) - cis-isomer | Predicted Multiplicity - cis-isomer | Predicted Chemical Shift (δ, ppm) - trans-isomer | Predicted Multiplicity - trans-isomer |

| Methyl (CH₃) | ~1.2 | Singlet (s) | ~1.1 | Singlet (s) |

| H-2 (CHOH) | ~3.4 - 3.6 | Doublet of doublets (dd) or Multiplet (m) | ~3.2 - 3.4 | Doublet of doublets (dd) or Multiplet (m) |

| Hydroxyl (OH) | Variable (broad singlet) | Broad Singlet (br s) | Variable (broad singlet) | Broad Singlet (br s) |

| Cyclohexane Ring (CH₂) | ~1.2 - 1.8 | Multiplets (m) | ~1.2 - 1.8 | Multiplets (m) |

Note: The exact chemical shifts and coupling constants are highly dependent on the solvent used, concentration, and temperature. The hydroxyl proton signals are often broad and their chemical shift is highly variable; they may exchange with deuterium (B1214612) if a deuterated solvent containing D₂O is used.

Stereochemical Influence on Spectral Features

The key to differentiating the cis and trans isomers lies in the conformation of the cyclohexane ring and the resulting dihedral angles between adjacent protons, which directly impacts the observed coupling constants.

-

cis-1-Methylcyclohexane-1,2-diol: In the most stable chair conformation, one hydroxyl group and the methyl group will be axial, while the other hydroxyl group is equatorial, or vice versa. This leads to a specific set of dihedral angles between the proton at C-2 and the adjacent methylene (B1212753) protons, resulting in characteristic coupling constants.

-

trans-1-Methylcyclohexane-1,2-diol: The diequatorial conformation is generally the most stable for the hydroxyl groups. This arrangement will produce a different set of dihedral angles and, consequently, different coupling constants for the proton at C-2 compared to the cis isomer. The diaxial conformation is also possible and would present a distinct spectral pattern.

The relationship between the stereoisomers and their expected major chair conformations, which dictate the ¹H NMR spectral appearance, is illustrated below.

Caption: Conformational equilibria of cis- and trans-1-methylcyclohexane-1,2-diol leading to distinct ¹H NMR spectra.

Experimental Protocol for ¹H NMR Data Acquisition

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound, suitable for detailed structural analysis.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common choice for its good dissolving power and relatively clean spectral window. Deuterated methanol (B129727) (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used, particularly to observe the hydroxyl protons more clearly, as they will exchange with the deuterium of the solvent.

-

Concentration: Prepare a solution of approximately 5-10 mg of the this compound isomer in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width (SW): Approximately 12-15 ppm, centered around 5-6 ppm to ensure all signals are captured.

-

Acquisition Time (AQ): At least 3-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

-

Peak Picking and Coupling Constant Analysis: Identify the chemical shift of each peak and measure the coupling constants (in Hz) for all multiplets.

This systematic approach will yield a high-quality ¹H NMR spectrum, enabling the detailed analysis of chemical shifts and coupling constants necessary for the unambiguous differentiation of the cis and trans isomers of this compound. Further confirmation of assignments can be achieved through two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

An In-depth Technical Guide to the 13C NMR Spectral Data of 1-Methylcyclohexane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-methylcyclohexane-1,2-diol. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted chemical shifts based on data from analogous structures, including cis- and trans-1,2-cyclohexanediol (B13532) and 1,2-dimethylcyclohexane. This information is intended to serve as a valuable reference for the identification and characterization of this compound and its derivatives in research and development settings.

Predicted ¹³C NMR Spectral Data

The chemical shifts in ¹³C NMR spectroscopy are highly sensitive to the local electronic environment of each carbon atom. The introduction of a methyl group to the 1,2-cyclohexanediol (B165007) scaffold is expected to influence the chemical shifts of the carbon atoms in the cyclohexane (B81311) ring, particularly C1 and C2. The predicted data for the cis and trans isomers of this compound are summarized in the table below. These values are estimations and should be used as a guide for spectral interpretation.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) for cis-1-Methylcyclohexane-1,2-diol | Predicted Chemical Shift (δ, ppm) for trans-1-Methylcyclohexane-1,2-diol |

| C1 | 73-77 | 75-79 |

| C2 | 74-78 | 76-80 |

| C3 | 28-32 | 30-34 |

| C4 | 23-27 | 24-28 |

| C5 | 23-27 | 24-28 |

| C6 | 29-33 | 31-35 |

| CH₃ | 18-22 | 19-23 |

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar diols, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be more suitable.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a standard ¹³C NMR experiment on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 100 MHz for ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons (like C1) to ensure full relaxation and accurate integration, if quantitative analysis is required.

-

Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are sufficient for a moderately concentrated sample.

-

Spectral Width (sw): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of expected chemical shifts for organic molecules.

-

Temperature: Standard room temperature (298 K) is usually appropriate.

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm or by referencing the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking and Integration: Identify all significant peaks and integrate their areas if quantitative information is desired.

Structure-Spectrum Correlation

The relationship between the carbon atoms in this compound and their expected ¹³C NMR signals can be visualized. The carbons directly attached to the electron-withdrawing hydroxyl groups (C1 and C2) are expected to be the most downfield-shifted among the ring carbons. The methyl carbon will appear at the most upfield region.

Caption: Correlation of carbon environments in this compound with their predicted ¹³C NMR chemical shift regions.

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Methylcyclohexane-1,2-diol Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction